molecular formula C9H16O4S B13015381 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid

Cat. No.: B13015381
M. Wt: 220.29 g/mol
InChI Key: HHJGCWMJWLQYSJ-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes an ethylsulfonyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid typically involves multiple steps. One common method includes the sulfonation of a cyclopentane derivative followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct functional groups are introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Cysteine Protease Inhibition
One of the notable applications of 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is its role as an inhibitor of cysteine proteases, particularly cathepsins K, B, S, and L. These enzymes are implicated in various diseases, including cancer and inflammatory conditions. Research indicates that compounds inhibiting these proteases can be beneficial in treating diseases characterized by unregulated protease activity .

Pharmaceutical Formulations
The compound has been explored for use in pharmaceutical compositions aimed at treating conditions mediated by cysteine protease activity. The development of formulations containing this acid is crucial for enhancing the efficacy of therapeutic agents targeting proteolytic pathways .

Cosmetic Applications

Topical Formulations
Recent studies have highlighted the potential of this compound in cosmetic formulations. Its properties can enhance skin hydration and improve the stability of topical products. The acid can be incorporated into emulsions and creams designed to deliver active ingredients effectively while ensuring product stability .

Safety and Efficacy Testing
Before launching new cosmetic products containing this compound, thorough investigations are conducted to assess safety and efficacy. These studies often involve in vivo testing to evaluate skin compatibility and the bioavailability of active ingredients delivered through formulations that include this compound .

Case Studies

Study TitleFocusFindings
Inhibition of Cysteine Proteases by Novel Compounds Investigated various compounds including this compoundDemonstrated effective inhibition of cathepsin K, suggesting potential therapeutic applications in cancer treatment .
Development of Topical Formulations Using Experimental Design Techniques Evaluated the formulation process for cosmetics containing active ingredientsShowed that formulations with the compound exhibited improved moisturizing effects and stability compared to controls .

Mechanism of Action

The mechanism by which 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, altering their activity. The carboxylic acid group may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-2-methylcyclopentanecarboxylic acid
  • 4-(Ethylsulfonyl)-2-ethylcyclopentanecarboxylic acid
  • 4-(Ethylsulfonyl)-2-methylcyclohexanecarboxylic acid

Uniqueness

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Biological Activity

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C₉H₁₈O₄S
  • Molecular Weight : 206.30 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of cyclopentanecarboxylic acids. While specific data on this compound is limited, related compounds have shown significant activity against various pathogens.

  • Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways. For instance, derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains, indicating a potential for development into novel antibiotics .

Antitumor Activity

The antitumor potential of compounds similar to this compound has been investigated in several studies.

  • Case Study Example : In a study evaluating the antitumor efficacy of related compounds, significant reductions in tumor cell viability were observed in Ehrlich Ascites Carcinoma models. The compounds induced apoptosis and exhibited antioxidant activities without causing toxicity to liver or kidney tissues .
StudyCompound TestedTumor TypeResult
Ethyl derivativeEAC100% decrease in tumor cell viability

Anti-inflammatory Activity

Compounds within this chemical class have also been noted for their anti-inflammatory properties.

  • Research Findings : Inflammation-related pathways were inhibited by analogs of cyclopentanecarboxylic acids, which may provide therapeutic benefits in conditions characterized by chronic inflammation. These effects are likely mediated through modulation of cytokine production and inhibition of inflammatory mediators.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameAntimicrobial Activity (MIC)Antitumor ActivityAnti-inflammatory Properties
Compound A1.25 μg/mL against M. tuberculosisSignificant reduction in EAC cellsModerate inhibition of TNF-alpha
Compound B50 μg/mL against M. smegmatisInduction of apoptosis in cancer cellsStrong inhibition of IL-6

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

4-ethylsulfonyl-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16O4S/c1-3-14(12,13)7-4-6(2)8(5-7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)

InChI Key

HHJGCWMJWLQYSJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CC(C(C1)C(=O)O)C

Origin of Product

United States

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